3-Methoxypiperidine-3-carboxylic acid hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is characterized by a piperidine ring with a methoxy group and a carboxylic acid functional group, contributing to its biological activity. This compound is primarily studied for its potential applications in drug development, particularly in the synthesis of various pharmaceutical agents.
The compound can be synthesized through various chemical reactions involving piperidine derivatives and methoxyacetic acid. Its hydrochloride form enhances its solubility and stability, making it suitable for laboratory and clinical applications.
3-Methoxypiperidine-3-carboxylic acid hydrochloride belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This classification is crucial as it determines the compound's reactivity and interaction with biological systems.
The synthesis of 3-Methoxypiperidine-3-carboxylic acid hydrochloride typically involves the following steps:
The molecular structure of 3-Methoxypiperidine-3-carboxylic acid hydrochloride can be represented as follows:
The structure features a piperidine ring with a methoxy group at the 3-position and a carboxylic acid functional group also at the 3-position.
3-Methoxypiperidine-3-carboxylic acid hydrochloride participates in several chemical reactions:
The mechanism of action for 3-Methoxypiperidine-3-carboxylic acid hydrochloride primarily involves its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit effects on serotonin receptors and other neurotransmitter systems, suggesting potential applications in treating mood disorders or neurological conditions.
Relevant data from studies show that its stability makes it suitable for pharmaceutical formulations.
3-Methoxypiperidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Enantioselective access to 3-substituted piperidines represents a significant synthetic challenge due to the complexity of stereocontrol at the C3 position. Recent advances utilize transition metal catalysis to address this limitation. A Rh-catalyzed asymmetric reductive Heck reaction enables the synthesis of enantioenriched 3-substituted tetrahydropyridines from pyridine precursors and sp²-hybridized boronic acids. This three-step methodology involves: (i) partial reduction of phenyl pyridine-1(2H)-carboxylate to generate dihydropyridine, (ii) Rh-catalyzed asymmetric carbometalation with boronic acids, and (iii) final reduction to piperidine .
The catalytic system employs [Rh(cod)(OH)]₂ with (S)-Segphos ligand in a ternary solvent system (THP:toluene:H₂O, 1:1:1) at 70°C. Critical optimization revealed that aqueous CsOH is essential for high yields, while other bases like Cs₂CO₃ led to reduced conversion. This method achieves exceptional enantioselectivity (up to 99% ee) and tolerates diverse functional groups, including halides, esters, and heterocycles. The approach provides direct access to pharmacologically relevant scaffolds present in drugs like Niraparib and Preclamol without requiring chiral resolving agents .
Table 1: Optimization of Rh-Catalyzed Asymmetric Carbometalation
Variation from Standard Conditions | Conversion (%) | ee (%) |
---|---|---|
None (optimized) | 95 (81 isolated) | 96 |
0.5 M concentration (vs. 1 M) | 60 | 96 |
Cs₂CO₃ instead of aq. CsOH | 75 | 94 |
Cs₂CO₃ without H₂O | <5 | – |
Alternative ligand (L3) | 50 | 92 |
Conventional resolution of racemic piperidine carboxylic acids often relies on diastereomeric salt formation with chiral bases or acids. However, a patent-pending approach demonstrates the feasibility of resolution without chiral auxiliaries through in situ diastereomer generation. The method involves esterification of racemic 3-methoxy-substituted nipecotic acid precursors followed by selective hydrolysis under controlled conditions. Critical parameters include:
Maximizing atom economy in piperidine functionalization requires strategic bond formation. Two efficient pathways have been developed:
Direct O-Methylation-Carboxylation: 3-Hydroxypiperidine undergoes simultaneous carboxylation and methylation using dimethyl carbonate (DMC) under phase-transfer catalysis. This tandem reaction achieves 85% atom utilization by avoiding protective groups and producing only methanol/CO₂ as byproducts [2].
Hydrogenative Carboxylation: Unsaturated pyridine precursors are converted to methyl 5-methoxypiperidine-3-carboxylate via Pd-catalyzed hydrogenation in methanol under CO atmosphere (20 bar). This single-pot method integrates reduction, methoxylation, and esterification with 92% atom efficiency, as shown:
Piperidine-3,5-diene + CO + 2H₂ → Methyl 5-methoxypiperidine-3-carboxylate [5]
These methods exemplify the industry shift toward integrated synthetic sequences that minimize intermediate isolation and purification [5] .
Hydrochloride salt formation serves dual purposes: enhancing crystallinity and optimizing physicochemical properties. The protonation mechanism involves:
Notably, residual water content >2% in ethanol compromises crystal purity by forming hydrate co-crystals. Optimal conditions use anhydrous ethanol with HCl gas bubbling at 0–5°C, yielding stoichiometric 1:1 hydrochloride salt with >99.5% chemical purity and defined melting points [1] [4].
Sustainable synthesis of piperidine derivatives incorporates three key advancements:
Catalytic Dearomatization: Enzyme-mediated dearomatization of pyridiniums replaces stoichiometric metal reductants. Oxidase/reductase biocatalyst mixtures enable asymmetric reduction at C3/C4 positions with 100% theoretical atom economy .
Aqueous-Phase Selenium Catalysis: Diphenyl diselenide (1 mol%) catalyzes aldehyde-to-acid oxidation using H₂O₂ in water. The system enables direct conversion of 3-formylpiperidine precursors to carboxylic acids under ambient conditions, with the aqueous phase recycled five times without catalyst replenishment [9]:
R-CHO + H₂O₂ → R-COOH + H₂O
Continuous Hydrogenation: Flow reactors with Rh/Al₂O₃ catalysts achieve near-quantitative reduction of pyridine carboxylic acids at residence times <10 minutes, reducing energy consumption by 75% compared to batch processes [5]
These innovations significantly reduce E-factors (kg waste/kg product) from >30 in classical routes to <5 in optimized processes [9].
Table 2: Green Metrics Comparison for Piperidine Synthesis
Method | Catalyst Loading | Solvent | Reaction Time | E-Factor |
---|---|---|---|---|
Classical resolution | N/A (stoichiometric) | Ethyl acetate | 48 h | 32 |
Rh-catalyzed carbometalation | 3 mol% Rh | THP/H₂O | 20 h | 8.5 |
Aqueous H₂O₂ oxidation | 1 mol% (PhSe)₂ | H₂O | 6 h | 4.2 |
Continuous hydrogenation | 0.5 mol% Rh | MeOH (95% recycled) | 0.17 h | 2.1 |
Table 3: Compound Identification Data
Identifier | Value |
---|---|
IUPAC Name | 3-Methoxypiperidine-3-carboxylic acid hydrochloride |
CAS Number | Not specified in sources |
Molecular Formula | C₇H₁₄ClNO₃ |
Molecular Weight | 195.65 g/mol |
InChI Key | VIDBCGZNAUTUGT-UHFFFAOYSA-N |
SMILES | COC1(CNCC1)C(=O)O.Cl |
Purity | ≥95% (commercial samples) |
Physical Form | White crystalline powder |
Storage Temperature | Room temperature |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0